molecular formula C4H7F3O B1293914 2-Trifluoromethyl-2-propanol CAS No. 507-52-8

2-Trifluoromethyl-2-propanol

Cat. No.: B1293914
CAS No.: 507-52-8
M. Wt: 128.09 g/mol
InChI Key: OCGWWLDZAFOHGD-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-2-propanol is a fluorinated aliphatic alcohol with the molecular formula C4H7F3O and a molecular weight of 128.09 g/mol . It is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.

Mechanism of Action

Target of Action

This compound is a fluorinated aliphatic alcohol

Mode of Action

As a fluorinated aliphatic alcohol , it may interact with its targets in a manner similar to other alcohols, potentially affecting membrane fluidity or acting as a solvent.

Biochemical Pathways

The specific biochemical pathways affected by 2-Trifluoromethyl-2-propanol are not well-established. Given its structure, it could potentially participate in reactions involving alcohols or fluorinated compounds. For instance, it has been used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through nitration in nitric acid/trifluoroacetic anhydride .

Result of Action

As a fluorinated aliphatic alcohol , it may have effects similar to other alcohols, such as altering membrane fluidity or acting as a solvent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its boiling point is 83°C , so it would be volatile at high temperatures. It is also classified as a flammable liquid , so it should be handled with care to prevent ignition. The compound’s action could also be influenced by the pH, presence of other substances, and other environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Trifluoromethyl-2-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a solvent in the preparation of [18F]fluorothymidine, a radiolabeled compound used in positron emission tomography (PET) imaging . Additionally, this compound can participate in nitration reactions to form 2-(trifluoromethyl)-2-propyl nitrate . These interactions highlight the compound’s versatility and importance in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a solvent for radiolabeled compounds like [18F]fluorothymidine suggests its potential impact on cellular imaging and diagnostic techniques . Furthermore, its interactions with various biomolecules can lead to changes in cellular function, highlighting its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s fluorinated structure allows it to form stable interactions with enzymes and proteins, potentially leading to changes in gene expression and cellular function . These molecular mechanisms underscore the compound’s importance in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the threshold effects and toxicology of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s fluorinated structure allows it to participate in unique metabolic reactions, potentially affecting metabolic flux and metabolite levels . These interactions emphasize the compound’s role in metabolic studies and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to be efficiently transported and localized within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biochemical effects and optimizing its use in research applications.

Preparation Methods

2-Trifluoromethyl-2-propanol can be synthesized through several methods:

These methods provide efficient routes to obtain this compound with high purity and yield.

Chemical Reactions Analysis

2-Trifluoromethyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Trifluoromethyl-2-propanol has several scientific research applications:

Comparison with Similar Compounds

2-Trifluoromethyl-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in various fields.

Properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGWWLDZAFOHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198752
Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-52-8
Record name 1,1,1-Trifluoro-2-methyl-2-propanol
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Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
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Record name 507-52-8
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Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
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Record name 1,1,1-trifluoro-2-methylpropan-2-ol
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Record name 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-trifluoromethyl-2-propanol a good solvent for atom transfer radical polymerization (ATRP) of semi-fluorinated (meth)acrylates?

A: this compound exhibits a favorable balance of solubility properties for ATRP of semi-fluorinated monomers, polymers, and catalysts. [] This characteristic is crucial for efficient polymerization and prevents undesirable side reactions like transesterification. In contrast to other solvents, this compound allows for controlled polymerization with narrow molar mass distributions and high end group fidelity, even at high conversions. []

Q2: How does the structure of this compound relate to its effectiveness in nucleophilic fluorination reactions?

A: As a tertiary alcohol, this compound exhibits superior performance as a solvent in nucleophilic fluorination reactions compared to primary or secondary alcohols. [] While the exact mechanism is not fully elucidated in the provided research, it's suggested that the steric hindrance around the hydroxyl group in tertiary alcohols like this compound and thexyl alcohol might contribute to the higher yields of [18F]fluorothymidine. [] This highlights the importance of solvent selection in optimizing radiochemical yields.

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